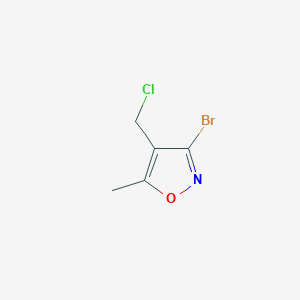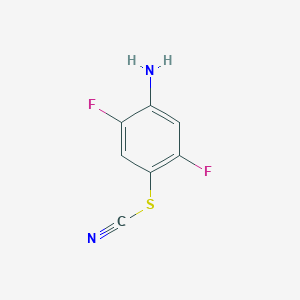
2,5-Difluoro-4-thiocyanatoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Difluoro-4-thiocyanatoaniline is an aromatic compound with the molecular formula C7H4F2N2S. It features a benzene ring substituted with two fluorine atoms at positions 2 and 5, an amino group at position 4, and a thiocyanate group at position 4. This compound is known for its unique reactivity due to the presence of both electron-withdrawing fluorine atoms and a reactive thiocyanate group .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Difluoro-4-thiocyanatoaniline typically involves the introduction of the thiocyanate group to a difluoroaniline precursor. One common method is the reaction of 2,5-difluoroaniline with thiocyanogen under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Types of Reactions:
Nucleophilic Substitution: The thiocyanate group can be displaced by other nucleophiles, leading to the formation of new C-N or C-S bonds.
Hydrolysis: The aniline hydrochloride group might undergo hydrolysis in water, releasing aniline and hydrochloric acid.
Acid-Base Reactions: The aniline group can act as a weak base and participate in acid-base reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines and thiols.
Hydrolysis: This reaction generally occurs in aqueous conditions, often under acidic or basic catalysis.
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used, such as substituted anilines or thiocyanates.
Hydrolysis: Major products include aniline and hydrochloric acid.
Applications De Recherche Scientifique
2,5-Difluoro-4-thiocyanatoaniline has various applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,5-Difluoro-4-thiocyanatoaniline is not well-documented. its reactivity suggests it may interact with biological molecules through nucleophilic substitution or other chemical reactions. The presence of electron-withdrawing fluorine atoms and a reactive thiocyanate group likely influences its interaction with molecular targets.
Comparaison Avec Des Composés Similaires
2,5-Difluoroaniline: Lacks the thiocyanate group, making it less reactive in nucleophilic substitution reactions.
4-Thiocyanatoaniline: Lacks the fluorine atoms, affecting its electronic properties and reactivity.
Propriétés
IUPAC Name |
(4-amino-2,5-difluorophenyl) thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F2N2S/c8-4-2-7(12-3-10)5(9)1-6(4)11/h1-2H,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXFODCKUSJSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)SC#N)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-nitro-4-(piperidin-1-yl)benzamide](/img/structure/B2636728.png)
![N-(tert-butyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B2636730.png)

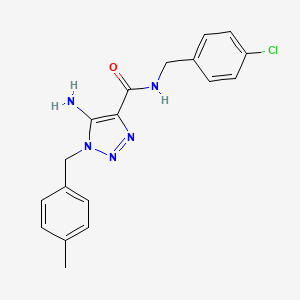
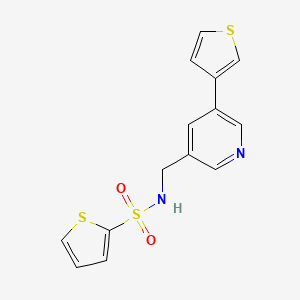

![4-(dimethylsulfamoyl)-N-[(6-methylpyrimidin-4-yl)methyl]benzamide](/img/structure/B2636738.png)
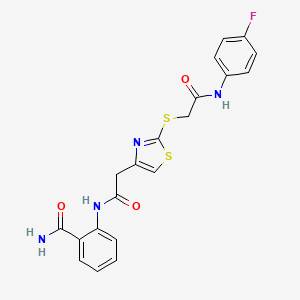
![6-(4-Chlorophenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/new.no-structure.jpg)
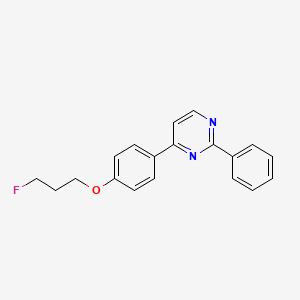
![4-Methyl-5-[3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,2,3-thiadiazole](/img/structure/B2636745.png)

